molecular formula C21H27N3O B12162818 N-{[1,1'-biphenyl]-4-yl}-3-(4-ethylpiperazin-1-yl)propanamide

N-{[1,1'-biphenyl]-4-yl}-3-(4-ethylpiperazin-1-yl)propanamide

Cat. No.: B12162818
M. Wt: 337.5 g/mol
InChI Key: MXDPKQDJWVJQNG-UHFFFAOYSA-N
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Description

N-{[1,1'-Biphenyl]-4-yl}-3-(4-ethylpiperazin-1-yl)propanamide is a synthetic amide derivative featuring a biphenyl core linked to a propanamide chain substituted with a 4-ethylpiperazine moiety. This compound is structurally designed to combine the hydrophobic biphenyl group, which enhances membrane permeability, with the polar ethylpiperazine group, which may improve solubility and receptor-binding interactions.

Properties

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

3-(4-ethylpiperazin-1-yl)-N-(4-phenylphenyl)propanamide

InChI

InChI=1S/C21H27N3O/c1-2-23-14-16-24(17-15-23)13-12-21(25)22-20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3,(H,22,25)

InChI Key

MXDPKQDJWVJQNG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-biphenyl]-4-yl}-3-(4-ethylpiperazin-1-yl)propanamide typically involves the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl moiety can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Attachment of the Piperazine Ring: The biphenyl intermediate is then reacted with 4-ethylpiperazine under nucleophilic substitution conditions.

    Formation of the Propanamide Group: The final step involves the acylation of the piperazine derivative with a suitable acyl chloride to form the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-biphenyl]-4-yl}-3-(4-ethylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenated reagents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1,1’-biphenyl]-4-yl}-3-(4-ethylpiperazin-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-{[1,1’-biphenyl]-4-yl}-3-(4-ethylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and piperazine moieties may facilitate binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Differences:

Compound Name Core Structure Substituents Synthesis Method Yield Reference
N-{[1,1'-biphenyl]-4-yl}-3-(4-ethylpiperazin-1-yl)propanamide Biphenyl-propanamide 4-Ethylpiperazine DCC-mediated coupling* N/A† -
2-(2-Fluoro-biphenyl-4-yl)-N-(1-phenylpropan-2-yl)propanamide Fluoro-biphenyl-propanamide Amphetamine-derived amine DCC coupling (flurbiprofen + amine) High
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide Fluoro-biphenyl-propanamide Tryptamine-derived amine DCC coupling Reported
3-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)propanamide Propanamide-piperazine 4-Chlorophenylpiperazine + 4-ethoxyphenyl Multi-step synthesis N/A
2-(2-Fluoro-biphenyl-4-yl)-N-(4-sulfamoylphenyl)propanamide Fluoro-biphenyl-propanamide Sulfonamide group Carbodiimide coupling 68–73%

Pharmacological and Physicochemical Properties

Activity and Target Relevance:

  • Piperazine Derivatives : The 4-ethylpiperazine group in the target compound contrasts with analogues bearing chlorophenyl () or trifluoromethyl () substituents. These modifications influence receptor selectivity; e.g., 4-chlorophenylpiperazine derivatives often target serotonin receptors, while ethylpiperazine may enhance metabolic stability .
  • Biphenyl-Propanamide Core : Fluoro-substituted biphenyl derivatives (–4, 10) exhibit anti-inflammatory or antiviral properties, but the absence of fluorine in the target compound may alter binding kinetics to cyclooxygenase (COX) or viral proteases .
  • Sulfonamide vs. Piperazine : Sulfonamide-containing analogues () show antiurease activity, whereas piperazine derivatives are more commonly associated with CNS targets (e.g., dopamine or serotonin receptors) .

Physicochemical Data:

Property Target Compound 2-(2-Fluoro-biphenyl-4-yl)-N-(4-sulfamoylphenyl)propanamide N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide
Melting Point Not reported 222–225°C Not explicitly stated (crystalline form reported)
Spectral Characterization Likely ¹H/¹³C NMR, IR, MS ¹H/¹³C NMR, IR, HRMS ¹H/¹³C NMR, UV, IR, MS
LogP (estimated) Moderate (piperazine increases polarity) High (sulfonamide enhances polarity) High (indole contributes to hydrophobicity)

Therapeutic Potential and Limitations

  • Limitations : Lack of fluorine or sulfonamide groups could reduce COX-2 inhibition (cf. flurbiprofen derivatives) or antiurease activity (cf. ) .
  • Innovation: The biphenyl-ethylpiperazine hybrid represents a novel scaffold for CNS drug development, distinct from sulfonamide or coumarin-based amides () .

Biological Activity

N-{[1,1'-biphenyl]-4-yl}-3-(4-ethylpiperazin-1-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound's molecular formula is C23H27N3OC_{23}H_{27}N_{3}O with a molecular weight of approximately 381.46 g/mol. Its structure features a biphenyl moiety and an ethylpiperazine group, which are significant for its biological interactions.

Research indicates that compounds with similar structures often interact with specific biological targets such as receptors or enzymes. The biphenyl and piperazine groups are known to enhance binding affinity to various targets, including those related to cancer and neurodegenerative diseases.

Anticancer Activity

Several studies have evaluated the anticancer potential of derivatives related to this compound. For instance, derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic effects:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-70.48
Compound BHCT-1160.78
Compound CA5490.11
Compound DHT-2910.38

These values suggest that modifications in the structure can lead to enhanced biological activity, particularly in targeting cancer cells.

Neuroprotective Effects

The piperazine component is known for its neuroprotective properties. Studies have shown that similar compounds can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases:

  • Inhibition of Acetylcholinesterase : Virtual screening has demonstrated that certain piperazine derivatives effectively bind at both the peripheral anionic site and catalytic sites of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial for cognitive functions .

Study on Anticancer Properties

In a recent study focusing on novel derivatives of biphenyl compounds, it was found that modifications at the para position significantly enhanced their anticancer activity. The study reported that certain derivatives induced apoptosis in MCF-7 cells via caspase activation, confirming their potential as anticancer agents .

Neuroprotective Study

Another investigation highlighted the neuroprotective effects of piperazine derivatives against oxidative stress-induced damage in neuronal cells. The results indicated that these compounds could reduce cell death and promote survival under stress conditions .

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